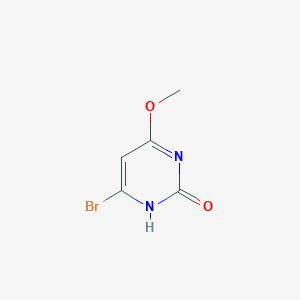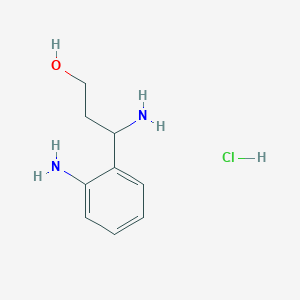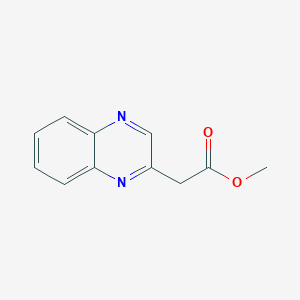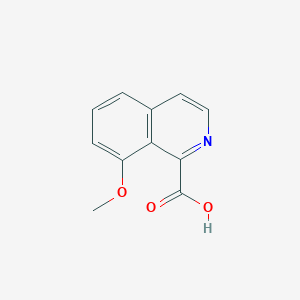
8-Methoxyisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 1-isochromenones with ammonia or amines . Another method includes the reaction of o-formylbenzoic acids with derivatives of glycine . Additionally, the Heck reaction has been employed for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, which can be further converted to this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
8-Methoxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 8-Methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . The compound’s methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity with target molecules.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-Methoxycoumarin-3-carboxamides: Exhibits potent anticancer activity against liver cancer.
1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid esters: Used in the development of protein kinase inhibitors.
Uniqueness: 8-Methoxyisoquinoline-1-carboxylic acid is unique due to its specific structural features, including the methoxy group at the 8-position and the carboxylic acid group at the 1-position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1179149-17-7 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
8-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-2-3-7-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
Clé InChI |
LFVDQYFMDCKFJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)

![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)

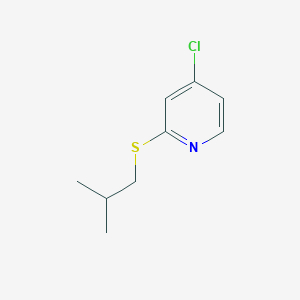
![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)

